molecular formula C9H11BrN2O2 B2955070 Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate CAS No. 757174-43-9

Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate

Cat. No. B2955070
CAS RN: 757174-43-9
M. Wt: 259.103
InChI Key: ASWDQFLIXWPHMG-UHFFFAOYSA-N
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Description

“Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate” is an organic chemical compound with the molecular formula C9H11BrN2O2 . It is also known by other names such as “methyl3-amino-3-(5-bromopyridin-3-yl)propanoate” and "3-Pyridinepropanoic acid, β-amino-5-bromo-, methyl ester" .

Scientific Research Applications

Pharmacological Agent Development

  • The compound has been studied as part of the synthesis of nonpeptide αvβ3 antagonists, aimed at the prevention and treatment of osteoporosis, highlighting its role in developing potent and selective antagonists with favorable pharmacokinetics and in vivo efficacy in bone turnover models (Coleman et al., 2004).

Synthetic Methodology Exploration

  • Research into amino-3,5-dicyanopyridines has shown the potential of this scaffold for obtaining adenosine receptor ligands with antineuropathic activity. This work underscores the compound's role in synthesizing multifaceted ligands that reduce neuropathic pain, akin to the non-selective adenosine receptor antagonist caffeine (Betti et al., 2019).
  • A study on the synthesis of mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, starting from a pivotal bromo-bipyridine building block, demonstrates the chemical versatility of pyridine derivatives for complexation with lanthanide(III) cations, which could have implications in material science and catalysis (Charbonnière et al., 2001).

Biochemical Process Investigation

  • In the context of anticancer research, S-glycosyl and S-alkyl derivatives of triazinone, synthesized using different halo compounds, were screened for their in vitro anticancer activities. This study provides insights into the structural requirements for cytotoxic activity against various cancer cell lines, highlighting the broader applicability of pyridine derivatives in medicinal chemistry (Saad & Moustafa, 2011).
  • Another significant application is found in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to 6-aminonicotinic acid, showcasing an innovative approach to synthesizing valuable compounds through sustainable methodologies. This study emphasizes the use of ionic liquids for the selective and efficient transformation of pyridine derivatives under mild conditions (Feng et al., 2010).

Safety and Hazards

The safety and hazards associated with “Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate” are not specified in the resources I have accessed . As with any chemical compound, appropriate safety measures should be taken when handling it.

properties

IUPAC Name

methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-14-9(13)3-8(11)6-2-7(10)5-12-4-6/h2,4-5,8H,3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWDQFLIXWPHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CN=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

9.54 g (38.93 mmol) 3-amino-3-(5-bromopyridin-3-yl)propionic acid were suspended in 158 ml methanol and the mixture cooled to 0° C. 4.26 ml (58.39 mmol) thionyl chloride were slowly added. The mixture was stirred at room temperature for 20 hours and concentrated. The residue was treated with saturated sodium hydrogen carbonate solution and extracted with dichloromethane. The organic part was dried with sodium sulfate and concentrated. Chromatography over silica gel (dichloromethane/ethanol 100/0-50/50) gave 5.84 g (52%) 3-amino-3-(5-bromopyridin-3-yl)-propionic acid methyl ester.
Quantity
9.54 g
Type
reactant
Reaction Step One
Quantity
4.26 mL
Type
reactant
Reaction Step Two
Quantity
158 mL
Type
reactant
Reaction Step Three

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